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Cat. No.: B1684118 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of IWP-2 and CHIR99021 for the directed differentiation

of pluripotent stem cells (PSCs) into cardiomyocytes. The protocol is based on the temporal

modulation of the Wnt signaling pathway, a critical regulator of cardiac development.

Introduction
The directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes holds

immense potential for disease modeling, drug screening, and regenerative medicine. A highly

efficient and reproducible method for generating cardiomyocytes involves the sequential

treatment of hPSCs with small molecules that modulate the canonical Wnt/β-catenin signaling

pathway. This pathway plays a biphasic role in cardiac development, where an initial activation

is required for mesoderm specification, followed by an inhibition phase to promote commitment

to the cardiac lineage.[1][2][3]

CHIR99021, a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), is used to

activate the Wnt pathway.[4][5] Inhibition of GSK-3 leads to the stabilization and nuclear

accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[3][6]

Following Wnt activation, IWP-2, an inhibitor of the Porcupine O-acyltransferase, is used to

block the secretion of Wnt ligands, thereby inhibiting the pathway.[7][8] This sequential

treatment mimics the developmental cues for cardiogenesis and consistently yields a high

percentage of functional cardiomyocytes.
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Signaling Pathway
The combination of CHIR99021 and IWP-2 precisely manipulates the canonical Wnt signaling

pathway to drive cardiac differentiation. Initially, CHIR99021 inhibits GSK-3β, preventing the

phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate

in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription

factors to activate the expression of genes that initiate mesoderm formation. Subsequently,

IWP-2 is introduced to inhibit the Porcupine enzyme, which is essential for the palmitoylation

and secretion of Wnt ligands. This blockade of Wnt secretion effectively shuts down the

signaling cascade, a necessary step for the differentiation of mesodermal progenitors into

cardiomyocytes.

Phase 1: Wnt Activation (Day 0-2)

Phase 2: Wnt Inhibition (Day 3-5)
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Caption: Wnt signaling modulation for cardiac induction.
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Experimental Protocols
This protocol describes a widely adopted method for inducing cardiac differentiation from

hPSCs using CHIR99021 and IWP-2.

Materials
Human pluripotent stem cells (hPSCs)

Matrigel-coated culture plates

mTeSR1 medium

RPMI 1640 medium

B27 Supplement, minus insulin

CHIR99021 (e.g., Tocris, Stemgent)

IWP-2 (e.g., Tocris, Stemgent)

DMSO (cell culture grade)

DPBS (Dulbecco's Phosphate-Buffered Saline)

Stock Solutions Preparation
CHIR99021 (10 mM): Dissolve in DMSO. Store at -20°C.

IWP-2 (5 mM): Dissolve in DMSO. Store at -20°C.[9]

Differentiation Protocol
The following timeline outlines the key steps for cardiac induction.

Day -4
Seed hPSCs

Day 0
Initiate Differentiation

(Add CHIR99021)

Day 1
Medium Change

(RPMI/B27 -insulin)

Day 3
Inhibit Wnt

(Add IWP-2)

Day 5
Medium Change

(RPMI/B27 -insulin)

Day 7+
Maintain Culture

(RPMI/B27 +insulin)

Day 10-12
Observe Beating
Cardiomyocytes

Analysis
(Flow Cytometry,
Immunostaining)
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Caption: Experimental workflow for cardiac differentiation.

Day -4: Seeding of hPSCs

Coat culture plates with Matrigel according to the manufacturer's instructions.

Seed hPSCs onto the Matrigel-coated plates in mTeSR1 medium.

Culture the cells at 37°C, 5% CO2 until they reach 80-90% confluency (approximately 4

days).

Day 0: Initiation of Differentiation

When hPSCs reach the desired confluency, aspirate the mTeSR1 medium.

Add RPMI/B27 medium without insulin, supplemented with CHIR99021. The optimal

concentration of CHIR99021 may vary between cell lines and should be empirically

determined (typically in the range of 6-12 µM).[9][10]

Incubate for 24 hours at 37°C, 5% CO2.

Day 1: Medium Change

Aspirate the CHIR99021-containing medium.

Replace with fresh RPMI/B27 medium without insulin.

Incubate for 48 hours at 37°C, 5% CO2.

Day 3: Wnt Inhibition

Aspirate the medium.

Add fresh RPMI/B27 medium without insulin, supplemented with IWP-2 (typically 5 µM).[9]

Incubate for 48 hours at 37°C, 5% CO2.
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Day 5: Medium Change

Aspirate the IWP-2-containing medium.

Replace with fresh RPMI/B27 medium without insulin.

Incubate at 37°C, 5% CO2.

Day 7 and Onward: Maintenance

From day 7 onwards, change the medium every 2-3 days with RPMI/B27 medium containing

insulin.

Spontaneously contracting cardiomyocytes are typically observed between days 8 and 12.[9]

Data Presentation
The efficiency of cardiac differentiation can be assessed by various methods, including flow

cytometry for cardiac-specific markers like Cardiac Troponin T (cTnT) and NKX2.5. The

following tables summarize representative quantitative data from published studies.

Table 1: Optimization of CHIR99021 Concentration and
Duration

CHIR99021
Concentration
(µM)

Duration
(hours)

Cell Line
cTnT+ Cells
(%)

Reference

6 24 HES3 >50 [7]

12 24 19-9-11 iPSC >80 [9]

10 48 hiPSC 40.5 [10]

4 Not Specified LiPSC 18R High [11]

9 24
NKX2.5EGFP/+

hPSC
High [12]

12 24
NKX2.5EGFP/+

hPSC
Low [12]
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Table 2: Effect of Wnt Inhibition Timing on
Differentiation Efficiency

CHIR99021
Treatment

IWP-2
Treatment

Cell Line
TNNT2+ Cells
(%)

Reference

Day 0-1 (6 µM)

Day 3-5 (5 µM

IWP-2 + 5 µM

IWR-1-endo)

MDI-C16 hiPSC 93.7 ± 1.1 [8]

Day 0-1 (6 µM)

Day 3-5 (5 µM

IWP-2 + 5 µM

XAV939)

MDI-C16 hiPSC 92.6 ± 0.9 [8]

Day 0-2 (6 µM)

Day 2-4 (5 µM

IWP-2 + 5 µM

IWR-1-endo)

MDI-C16 hiPSC 87.1 ± 2.5 [8]

Day 0-2 (6 µM)

Day 2-4 (5 µM

IWP-2 + 5 µM

XAV939)

MDI-C16 hiPSC 84.6 ± 4.7 [8]

Troubleshooting and Optimization
Low Differentiation Efficiency: The optimal concentration and duration of CHIR99021

treatment are critical and highly dependent on the specific hPSC line and culture conditions.

[7][13] It is recommended to perform a dose-response and time-course optimization for each

new cell line. Cell density at the start of differentiation can also significantly impact outcomes.

[7]

Cell Death: Excessive cell death may be observed, particularly during the initial CHIR99021

treatment. Optimizing the CHIR99021 concentration and ensuring a healthy, confluent

monolayer of PSCs before starting differentiation can mitigate this issue.

Variability: Reproducibility can be hampered by inconsistencies in cell culture.[14]

Maintaining consistent cell passage numbers, seeding densities, and reagent quality is

crucial for minimizing variability.
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Conclusion
The sequential use of CHIR99021 and IWP-2 provides a robust and highly efficient method for

generating cardiomyocytes from pluripotent stem cells. By carefully controlling the timing and

concentration of these small molecules, researchers can reliably produce large quantities of

cardiomyocytes for a variety of applications in cardiovascular research and drug development.

The protocols and data presented here serve as a detailed guide to implementing this powerful

differentiation strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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